Cas no 2171925-15-6 (4-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}benzoic acid)

4-{1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid is a heterocyclic carboxylic acid derivative featuring a fused thienopyrazole core linked to a benzoic acid moiety. This compound is of interest in medicinal chemistry and materials science due to its structural rigidity and functional versatility. The presence of both a thienopyrazole heterocycle and a carboxyl group allows for diverse reactivity, making it a valuable intermediate in the synthesis of pharmacologically active molecules or functional materials. Its well-defined molecular structure facilitates precise modifications, while the benzoic acid group enhances solubility and binding interactions in biological or polymeric systems. The compound’s stability under standard conditions further supports its utility in research and industrial applications.
4-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}benzoic acid structure
2171925-15-6 structure
Product Name:4-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}benzoic acid
CAS No:2171925-15-6
MF:C14H12N2O2S
MW:272.322281837463
CID:6492324
PubChem ID:165737377
Update Time:2025-11-01

4-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}benzoic acid
    • 2171925-15-6
    • 4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid
    • EN300-1585925
    • Inchi: 1S/C14H12N2O2S/c1-8-11-7-12(19-13(11)16(2)15-8)9-3-5-10(6-4-9)14(17)18/h3-7H,1-2H3,(H,17,18)
    • InChI Key: MDVOTDWXHMEFTH-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC(C(=O)O)=CC=2)=CC2C(C)=NN(C)C1=2

Computed Properties

  • Exact Mass: 272.06194880g/mol
  • Monoisotopic Mass: 272.06194880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 83.4Ų

4-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1585925-0.05g
4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid
2171925-15-6
0.05g
$1032.0 2023-06-04
Enamine
EN300-1585925-0.1g
4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid
2171925-15-6
0.1g
$1081.0 2023-06-04
Enamine
EN300-1585925-0.25g
4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid
2171925-15-6
0.25g
$1131.0 2023-06-04
Enamine
EN300-1585925-0.5g
4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid
2171925-15-6
0.5g
$1180.0 2023-06-04
Enamine
EN300-1585925-1.0g
4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid
2171925-15-6
1g
$1229.0 2023-06-04
Enamine
EN300-1585925-2.5g
4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid
2171925-15-6
2.5g
$2408.0 2023-06-04
Enamine
EN300-1585925-5.0g
4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid
2171925-15-6
5g
$3562.0 2023-06-04
Enamine
EN300-1585925-10.0g
4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid
2171925-15-6
10g
$5283.0 2023-06-04
Enamine
EN300-1585925-50mg
4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid
2171925-15-6
50mg
$1032.0 2023-09-24
Enamine
EN300-1585925-100mg
4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid
2171925-15-6
100mg
$1081.0 2023-09-24

Additional information on 4-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}benzoic acid

4-{1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic Acid: A Comprehensive Overview

The compound 4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid, identified by the CAS number 2171925-15-6, has emerged as a significant molecule in the field of organic chemistry and pharmacology. This compound is a derivative of benzoic acid, with a unique substituent at the para position. The substituent itself is a thienopyrazole ring system, which adds complexity and functionality to the molecule. The thienopyrazole moiety is further substituted with two methyl groups at positions 1 and 3, making this compound a valuable target for both synthetic and medicinal chemistry research.

The synthesis of 4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid involves a series of carefully designed reactions. The core structure is built through the formation of the thienopyrazole ring system, which is then coupled with the benzoic acid moiety. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly streamlined the synthesis process. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to achieve high yields and excellent regioselectivity in constructing the biaryl system.

In terms of pharmacological properties, this compound has shown promising results in various biological assays. Studies have demonstrated its potential as an anti-inflammatory agent, with significant activity against key inflammatory pathways. Additionally, it has exhibited moderate inhibitory effects on certain kinases involved in cancer progression. These findings suggest that 4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid could serve as a lead compound for drug development in oncology and inflammation-related diseases.

The structural uniqueness of this compound also makes it an attractive candidate for exploring its electronic properties. Recent computational studies have highlighted its potential as an electron-deficient aromatic system, which could be exploited in materials science applications such as organic electronics or sensors. Furthermore, its ability to form stable coordination complexes with transition metals opens avenues for catalytic applications in organic synthesis.

From an analytical standpoint, the characterization of 4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid has been achieved through advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into its conformational flexibility and intermolecular interactions. Moreover, crystallographic studies have revealed its packing behavior in the solid state, which is crucial for understanding its physical properties and potential for crystallization-based applications.

In conclusion, 4-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}benzoic acid represents a versatile molecule with diverse applications across multiple disciplines. Its synthesis has been optimized using cutting-edge methodologies, while its pharmacological and electronic properties continue to be explored for therapeutic and materials-related advancements. As research on this compound progresses, it holds great promise for contributing to both academic and industrial advancements in chemistry and beyond.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司